molecular formula C20H25FN6O2 B11249939 N-(4-fluorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide

N-(4-fluorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B11249939
M. Wt: 400.4 g/mol
InChI Key: XOTLHXCUHNXMLC-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholinyl pyrimidine moiety, and a piperazine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Morpholinyl Pyrimidine: The next step involves the formation of the pyrimidine ring, which is achieved through a series of condensation reactions involving appropriate precursors.

    Coupling with Piperazine: The morpholinyl pyrimidine intermediate is then coupled with piperazine under controlled conditions to form the desired piperazine derivative.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of N-(4-FLUOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(4-FLUOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby altering metabolic processes or signaling pathways.

Comparison with Similar Compounds

N-(4-FLUOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-CHLOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical properties and reactivity.

    N-(4-BROMOPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE: The presence of a bromine atom can influence the compound’s biological activity and interactions with molecular targets.

The uniqueness of N-(4-FLUOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25FN6O2

Molecular Weight

400.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C20H25FN6O2/c1-15-14-18(25-10-12-29-13-11-25)24-19(22-15)26-6-8-27(9-7-26)20(28)23-17-4-2-16(21)3-5-17/h2-5,14H,6-13H2,1H3,(H,23,28)

InChI Key

XOTLHXCUHNXMLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N4CCOCC4

Origin of Product

United States

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